molecular formula C22H24N2O9S B607427 Febuxostat Acyl Glucuronide CAS No. 1351692-92-6

Febuxostat Acyl Glucuronide

Cat. No. B607427
M. Wt: 492.5
InChI Key: ZRXRMGPMLDOOKN-FVMGUFKOSA-N
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Description

Febuxostat Acyl Glucuronide is a metabolite of Febuxostat, a xanthine oxidoreductase inhibitor . Febuxostat is used to treat chronic gout and hyperuricemia . It undergoes extensive hepatic metabolism to yield its major acyl-β-D-glucuronide metabolite .


Synthesis Analysis

Febuxostat is extensively metabolized by oxidation (approximately 35%) and acyl glucuronidation (up to 40%); Febuxostat Acyl Glucuronides are cleared by the kidney .


Chemical Reactions Analysis

Febuxostat undergoes extensive hepatic metabolism to yield its major acyl-β-D-glucuronide metabolite .


Physical And Chemical Properties Analysis

Febuxostat is rapidly absorbed with peak plasma concentrations attained after 1 to 1.5 hours of oral administration . The solubility of Febuxostat was found to be enhanced via an increase in temperature and PEG 400 mass fraction .

Scientific Research Applications

  • Febuxostat is metabolized into Febuxostat Acyl Glucuronide, which plays a crucial role in the drug's pharmacokinetics and pharmacodynamics. This metabolite is cleared by the kidneys (Kamel et al., 2017).

  • Febuxostat and its major acyl glucuronide metabolite are potent inhibitors of the organic anion transporter 3 (OAT3), which has significant implications for drug-drug interactions, particularly with medications like rivaroxaban. This interaction can increase the risk of bleeding in patients (Tang et al., 2022).

  • The metabolism and excretion of Febuxostat, including its conversion to Febuxostat Acyl Glucuronide, were studied in healthy male subjects. This metabolite was one of the primary forms in which the drug was excreted (Grabowski et al., 2011).

  • Febuxostat is primarily metabolized by glucuronide formation and oxidation in the liver, with Febuxostat Acyl Glucuronide being a significant metabolite. This process is crucial for understanding the drug's effectiveness in treating hyperuricemia in gout (Pandey et al., 2012).

  • Febuxostat's pharmacokinetics, including the formation of Febuxostat Acyl Glucuronide, were explored in detail in a dose escalation study in healthy subjects. Understanding these pharmacokinetics is vital for determining effective dosing regimens (Khosravan et al., 2006).

Future Directions

Febuxostat’s primary mechanism involves selective inhibition of xanthine oxidase, resulting in reduced uric acid production . Its potential nephroprotective effects and kidney stone prevention properties are noteworthy, particularly for gout patients with renal concerns . More studies with larger sample sizes and higher quality are required to clarify the role of Febuxostat use in the progression of CKD .

properties

IUPAC Name

(2S,3S,4S,5R,6S)-6-[2-[3-cyano-4-(2-methylpropoxy)phenyl]-4-methyl-1,3-thiazole-5-carbonyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O9S/c1-9(2)8-31-13-5-4-11(6-12(13)7-23)19-24-10(3)18(34-19)21(30)33-22-16(27)14(25)15(26)17(32-22)20(28)29/h4-6,9,14-17,22,25-27H,8H2,1-3H3,(H,28,29)/t14-,15-,16+,17-,22-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRXRMGPMLDOOKN-FVMGUFKOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CC(=C(C=C2)OCC(C)C)C#N)C(=O)OC3C(C(C(C(O3)C(=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(SC(=N1)C2=CC(=C(C=C2)OCC(C)C)C#N)C(=O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O9S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30747779
Record name 1-O-{2-[3-Cyano-4-(2-methylpropoxy)phenyl]-4-methyl-1,3-thiazole-5-carbonyl}-beta-D-glucopyranuronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30747779
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

492.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Febuxostat Acyl Glucuronide

CAS RN

1351692-92-6
Record name 1-O-{2-[3-Cyano-4-(2-methylpropoxy)phenyl]-4-methyl-1,3-thiazole-5-carbonyl}-beta-D-glucopyranuronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30747779
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Citations

For This Compound
7
Citations
BA Grabowski, R Khosravan, L Vernillet… - The Journal of …, 2011 - Wiley Online Library
… 30% of the dose in urine was the febuxostat acyl-glucuronide. The Tmax value of 0.5 hours … stability data has shown that the febuxostat acyl-glucuronide is stable in human plasma and …
Number of citations: 82 accp1.onlinelibrary.wiley.com
B Kamel, GG Graham, KM Williams, KD Pile… - Clinical …, 2017 - Springer
… , UGT1A8 and UGT1A9, forming the febuxostat acyl glucuronide [16]. UGT1A1 exhibits the highest overall activity for febuxostat acyl glucuronide formation followed by UGT1A8 and …
Number of citations: 50 link.springer.com
J Du - Handbook of Metabolic Pathways of Xenobiotics, 2014 - Wiley Online Library
… Major metabolites detected including methyl hydroxylated metabolite 2 (10%), isopropyl hydroxylated metabolite 3 (11%), febuxostat acyl‐glucuronide (30%), dicarboxylic acid (14%), …
Number of citations: 0 onlinelibrary.wiley.com
MJ Quintana, AZ Shum, MS Folse, PC Ramesh… - Cureus, 2023 - cureus.com
… Uloric is primarily eliminated via urine in the form of febuxostat acyl glucuronide. It is estimated that 25% of Uloric is excreted via feces [11]. The approximate half-life of Uloric is eight …
Number of citations: 6 www.cureus.com
S Mitsuboshi, H Yamada, K Nagai… - Biological and …, 2017 - jstage.jst.go.jp
… Febuxostat is another XO inhibitor, with febuxostat acyl-glucuronide as its primary metabolite. Population pharmacokinetics and therapeutic analysis of febuxostat have revealed that …
Number of citations: 9 www.jstage.jst.go.jp
RO Day, B Kamel, DRW Kannangara… - Clinical …, 2016 - portlandpress.com
… In febuxostat acyl glucuronide, -G is the glucuronide residue. XOR, xanthine oxidoreductase… In febuxostat acyl glucuronide, -G is the glucuronide residue. XOR, xanthine oxidoreductase. …
Number of citations: 39 portlandpress.com
J Desmarais, P Schwab - Current Treatment Options in Rheumatology, 2019 - Springer
… One study indicated that febuxostat acyl glucuronide may undergo “futile cycling” regenerating the parent drug because of renal impairment. Whether this translates in more effective …
Number of citations: 0 link.springer.com

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